Resorufin butyrate

Enzyme Specificity Lipase Assays Substrate Profiling

Resorufin butyrate's C4 butyrate chain confers unique specificity for clinically relevant triglyceride lipases (LPL, HL, EL) and hCES1—not replicated by shorter or longer acyl esters. Its monomeric solubility eliminates particle artifacts, delivering Z'>0.8 in 384-well HTS. Red-shifted fluorescence (Ex/Em: 570/580 nm) minimizes serum autofluorescence, enabling accurate activity measurement in plasma and microsomes. Choose this soluble, reproducible substrate for high-confidence hit identification and esterase-mediated DDI assessment.

Molecular Formula C16H13NO4
Molecular Weight 283.28 g/mol
CAS No. 15585-42-9
Cat. No. B099310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResorufin butyrate
CAS15585-42-9
Synonyms(7-oxophenoxazin-3-yl) Butanoate
Molecular FormulaC16H13NO4
Molecular Weight283.28 g/mol
Structural Identifiers
SMILESCCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2
InChIInChI=1S/C16H13NO4/c1-2-3-16(19)20-11-5-7-13-15(9-11)21-14-8-10(18)4-6-12(14)17-13/h4-9H,2-3H2,1H3
InChIKeyRGJTZDRUTUWWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Resorufin Butyrate (CAS 15585-42-9) for High-Sensitivity Lipase and Esterase Fluorogenic Assays


Resorufin butyrate (C₁₆H₁₃NO₄) is a synthetic, non-fluorescent ester derivative of the red fluorophore resorufin . Upon enzymatic hydrolysis by esterases or lipases, it releases highly fluorescent resorufin, enabling real-time, quantitative detection of hydrolytic enzyme activity with high signal-to-noise ratios [1][2]. Its spectral properties (Ex/Em: 570/580 nm) are optimal for minimizing autofluorescence interference in biological samples, making it a preferred fluorogenic substrate for kinetic assays and high-throughput screening (HTS) applications [3].

Resorufin Butyrate: Why Chain Length and Solubility Preclude Simple Substitution


Resorufin butyrate cannot be indiscriminately substituted with other resorufin esters (e.g., acetate, palmitate) or alternative fluorogenic substrates (e.g., p-nitrophenyl esters) due to fundamental differences in acyl chain specificity, aqueous solubility, and assay compatibility. The C4 butyrate chain confers a unique balance of substrate recognition by clinically relevant triglyceride lipases (LPL, EL, HL) and esterases (e.g., hCES1), which is not replicated by shorter (acetate) or longer (laurate) acyl chains [1][2]. Furthermore, unlike many lipid-based or chromogenic alternatives, resorufin butyrate remains monomeric and soluble under assay conditions, a critical attribute for generating reproducible, artifact-free kinetic data in high-throughput formats [3]. The quantitative evidence below substantiates these differentiating characteristics for informed procurement decisions.

Quantitative Differentiation of Resorufin Butyrate vs. Analogs: Evidence for Procurement


Acyl Chain Length Specificity: Butyrate (C4) vs. Acetate (C2) for Lipase Activity

Resorufin butyrate exhibits a distinct acyl chain length preference compared to resorufin acetate, which directly impacts its utility for assaying triglyceride lipases. Studies on lipase chain length specificity demonstrate that enzymes with specificity for short-chain substrates (e.g., butyric acid esters) show markedly different activity profiles against resorufin esters. Specifically, an engineered lipase mutant (F94G) displayed a 3- to 4-fold higher activity against short-chain butyrate esters compared to longer-chain resorufin esters, highlighting the critical role of the C4 chain in substrate recognition [1]. This chain-length specificity is further corroborated by screening studies where resorufin butyrate, but not acetate, was used in competitive assays to determine the enantiomeric ratio (E) of lipases, confirming its superior performance as a lipase-selective probe [2].

Enzyme Specificity Lipase Assays Substrate Profiling

High-Throughput Assay Robustness: Z' Factor Validation vs. Alternative Substrates

For high-throughput screening applications, assay robustness is paramount. Resorufin butyrate has been rigorously validated as a substrate for purified bovine lipoprotein lipase (LPL), yielding a Z' factor greater than 0.8, which is widely considered the gold standard for an excellent HTS assay [1]. This quantitative metric confirms low variability, a wide dynamic range, and excellent reproducibility, enabling reliable identification of lipase modulators. In contrast, traditional chromogenic substrates like p-nitrophenyl esters often suffer from lower signal-to-noise ratios and are prone to interference from colored compounds in screening libraries, leading to higher false-positive rates and less robust assays (Z' factors typically <0.5 in many reported screens).

High-Throughput Screening Assay Validation Lipase Inhibitors

Substrate Solubility and Monomeric State: Critical for Reproducible Kinetics

A major challenge in developing assays for triglyceride lipases is the poor aqueous solubility of their natural substrates (e.g., long-chain triglycerides), which necessitates the use of lipid emulsions or micelles that can introduce assay artifacts and complicate kinetic analysis. Resorufin butyrate overcomes this limitation by remaining fully soluble and monomeric under standard assay conditions [1]. In contrast, many alternative lipase substrates, including p-nitrophenyl palmitate and various resorufin esters with longer acyl chains (e.g., laurate, palmitate), exhibit limited solubility and tend to form aggregates or micelles at working concentrations [2]. This aggregation leads to irreproducible kinetic data and obscures true enzyme activity. The monomeric nature of resorufin butyrate ensures that the observed reaction rate directly reflects the enzyme's catalytic activity without confounding phase-transfer effects.

Enzyme Kinetics Assay Reproducibility Lipase Substrate

Enzyme Kinetic Parameters: Km Determination for Human Carboxylesterase 1 (hCES1)

Quantitative kinetic parameters are essential for establishing standardized enzyme assays and for comparing substrate specificities. Resorufin butyrate has been characterized as a substrate for recombinant human carboxylesterase 1 (hCES1), a key enzyme in drug metabolism and prodrug activation. Michaelis-Menten analysis yielded a Km value of approximately 5 µM for hCES1 [1]. This moderate affinity is ideal for steady-state kinetic measurements and inhibitor screening, as it allows for the use of substrate concentrations near the Km, maximizing sensitivity to competitive inhibition. In contrast, alternative resorufin esters with longer acyl chains (e.g., octanoate) show markedly different Km and Vmax values with other enzymes like monoacylglycerol lipase (MAGL), underscoring that kinetic parameters are not interchangeable across different acyl chain derivatives .

Enzyme Kinetics Drug Metabolism Carboxylesterase

Long-Term Storage Stability: Extended Shelf Life for Inventory Management

Stability is a key procurement criterion for ensuring consistent assay performance over time. Resorufin butyrate exhibits high chemical stability, with a verified shelf life of at least 2 years when stored as a dry powder at -20°C . This extended stability minimizes the need for frequent reordering and reduces the risk of batch-to-batch variability due to degradation. In contrast, some related fluorogenic substrates, such as certain resorufin alkyl ethers or unstable esters, may have more limited shelf lives or require more stringent storage conditions (e.g., -80°C under argon) to prevent hydrolysis or oxidation, which can complicate laboratory logistics.

Compound Stability Inventory Management Reagent Storage

Optimal Application Scenarios for Resorufin Butyrate Based on Differentiated Performance


High-Throughput Screening (HTS) for Triglyceride Lipase Modulators

Resorufin butyrate is ideally suited for high-throughput screening campaigns aimed at identifying small-molecule inhibitors or activators of lipoprotein lipase (LPL), hepatic lipase (HL), and endothelial lipase (EL). Its validated assay robustness (Z' > 0.8) and monomeric solubility ensure that primary screens yield high-confidence hits with minimal false positives, a critical advantage when screening libraries of 10,000+ compounds. The use of a soluble substrate eliminates the particle-based artifacts common with emulsified lipid substrates, significantly reducing downstream deconvolution work [1].

Kinetic Profiling of Human Carboxylesterase 1 (hCES1) in Drug Metabolism

Given its well-characterized kinetic parameters (Km ≈ 5 µM) for hCES1, resorufin butyrate serves as an excellent probe substrate for assessing carboxylesterase activity in vitro. It is particularly valuable in preclinical drug development for evaluating potential drug-drug interactions (DDIs) and for determining the impact of genetic polymorphisms or disease states on hCES1-mediated hydrolysis of ester prodrugs (e.g., oseltamivir, clopidogrel) [2]. The assay can be readily adapted to 96- or 384-well formats for medium-throughput analysis of human liver microsomes or recombinant enzyme preparations.

Quantitative Lipase Activity Assays in Complex Biological Samples

The red-shifted fluorescence of the hydrolyzed product resorufin (Ex/Em: 570/580 nm) minimizes interference from serum proteins, bilirubin, and other fluorescent biomolecules commonly found in clinical samples. This makes resorufin butyrate a preferred substrate for accurately quantifying lipase activity in serum, plasma, or cell culture supernatants, where traditional chromogenic substrates (e.g., p-nitrophenyl esters) suffer from high background absorbance [3]. This property is essential for diagnostic applications and for monitoring enzyme secretion in cellular models of metabolic disease.

Microbial Lipase/Esterase Screening from Environmental Isolates

Resorufin butyrate can be incorporated into solid or liquid growth media to enable rapid, visual screening of microbial colonies for extracellular esterase/lipase activity. Active colonies produce a fluorescent halo (due to resorufin diffusion) that is easily detectable under UV or blue light transilluminators. This approach, leveraging the butyrate chain's broad recognition by diverse microbial enzymes, allows for the efficient identification and isolation of novel lipase/esterase-producing strains from soil, water, or extreme environments, which is a critical first step in industrial biocatalyst discovery [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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